molecular formula C16H16O2 B1212153 Felbinac ethyl CAS No. 14062-23-8

Felbinac ethyl

カタログ番号: B1212153
CAS番号: 14062-23-8
分子量: 240.30 g/mol
InChIキー: NPPJLSILDPVHCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Felbinac ethyl (ethyl [1,1′-biphenyl]-4-acetate) is the ethyl ester derivative of felbinac (4-biphenylacetic acid), a non-steroidal anti-inflammatory drug (NSAID) used clinically for osteoarthritis and musculoskeletal pain . This compound is primarily utilized in laboratory settings as a synthetic intermediate or reference standard. Its molecular formula is C₁₆H₁₆O₂, with a CAS number of 14062-23-8 . Structurally, it consists of a biphenyl backbone with an acetic acid ethyl ester substituent, distinguishing it from the free acid form (felbinac) and other NSAID analogs like ibuprofen or naproxen.

生化学分析

Biochemical Properties

Felbinac ethyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is cyclooxygenase, which is involved in the biosynthesis of prostaglandins. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, which are responsible for causing pain and inflammation . Additionally, this compound may interact with other proteins and receptors involved in the inflammatory response, further contributing to its anti-inflammatory effects.

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, thereby decreasing inflammation. Additionally, this compound may affect cellular metabolism by altering the production of reactive oxygen species and other metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of cyclooxygenase enzymes, thereby inhibiting their activity and reducing the production of prostaglandins . This inhibition leads to a decrease in inflammation and pain. Furthermore, this compound may interact with other biomolecules, such as receptors and signaling proteins, to modulate their activity and contribute to its overall anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained anti-inflammatory effects, although the exact duration of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce pain and inflammation without causing significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity . It is important to determine the optimal dosage of this compound in animal models to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to active metabolites. The primary metabolic pathway of this compound involves its hydrolysis to form Felbinac, which is the active form of the drug . This conversion is catalyzed by esterases in the liver and other tissues. This compound may also interact with other enzymes and cofactors involved in its metabolism, affecting the overall metabolic flux and levels of metabolites.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed through the skin when applied topically and then moves deeper into the areas where there is inflammation . This compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound within the body can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in the inflammatory response. The subcellular localization of this compound can influence its overall efficacy and mechanism of action.

生物活性

Felbinac ethyl is a compound known for its significant biological activity, particularly as an anti-inflammatory and analgesic agent. This article delves into its mechanisms of action, therapeutic applications, pharmacokinetics, and recent research findings.

This compound primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—key mediators of inflammation and pain. By reducing prostaglandin levels, this compound alleviates symptoms associated with various inflammatory conditions. Additionally, it has been shown to modulate inflammatory pathways by influencing cytokine release and other mediators involved in the inflammatory response .

Therapeutic Applications

The compound is utilized in various pharmaceutical formulations aimed at treating musculoskeletal disorders and other inflammatory conditions. Its effectiveness can vary based on the formulation and delivery method, such as topical applications versus systemic administration. For instance, transdermal patches have been developed to enhance the skin permeation of this compound, improving its therapeutic efficacy .

Pharmacokinetics

Recent studies have provided insight into the pharmacokinetics of this compound. A study evaluating intravenous administration found that the compound exhibits linear pharmacokinetics across a range of doses. The maximum concentration (CmaxC_{max}) and area under the curve (AUCAUC) showed proportional increases with dosage, indicating predictable absorption and clearance characteristics .

ParameterRange
CmaxC_{max} (ng/mL)1442 ± 213 to 44,879 ± 2224
AUC0tAUC_{0-t} (h·ng/mL)5114–180,522
Half-life (t1/2t_{1/2})4.25–6.24 hours

Case Studies

  • Transdermal Patch Development : A study designed a novel felbinac transdermal patch that demonstrated significantly higher skin permeation compared to existing products. The optimized patch achieved a flux of 18.29±2.59μg/cm2/h18.29\pm 2.59\mu g/cm^2/h, which is double that of a commercial product .
  • Skin Irritation Tests : In vivo studies using rabbit models assessed the skin irritation potential of felbinac patches. Results indicated minimal irritation compared to control groups, suggesting a favorable safety profile for topical applications .

Comparative Analysis

This compound shares structural similarities with other non-steroidal anti-inflammatory drugs (NSAIDs), which may influence its biological activity and therapeutic applications. The following table compares this compound with other NSAIDs:

CompoundMechanism of ActionPrimary Use
This compoundCOX inhibitionAnti-inflammatory
IbuprofenCOX inhibitionPain relief, anti-inflammatory
NaproxenCOX inhibitionPain relief, anti-inflammatory

科学的研究の応用

Pharmaceutical Applications

Felbinac ethyl is primarily utilized in the development of pharmaceutical formulations aimed at treating inflammatory conditions and pain relief. Its applications include:

  • Topical Formulations : this compound is commonly incorporated into transdermal patches designed to enhance skin permeation and deliver therapeutic doses effectively. Studies have demonstrated that optimized patches can achieve significantly higher flux rates compared to commercial products, indicating improved absorption and efficacy .
  • Intravenous Administration : Research on intravenous administration has shown that this compound exhibits linear pharmacokinetics across various doses. The maximum plasma concentration and area under the curve increase proportionally with dosage, suggesting predictable absorption characteristics .
  • Pain Management : this compound is effective in managing pain associated with musculoskeletal disorders, including osteoarthritis and rheumatoid arthritis. Its analgesic properties are attributed to its ability to inhibit cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators .

Pharmacokinetics

This compound's pharmacokinetic profile has been characterized through various studies:

ParameterRange
Maximum Concentration (ng/mL)1442 ± 213 to 44,879 ± 2224
Area Under Curve (h·ng/mL)5114–180,522
Half-life (hours)4.25–6.24

These pharmacokinetic parameters indicate that this compound is absorbed efficiently when administered either topically or intravenously, with a half-life that supports multiple dosing regimens for sustained therapeutic effects .

Case Studies

Several notable studies have highlighted the efficacy and safety of this compound:

  • Transdermal Patch Development : A study focused on creating a novel transdermal patch formulation using this compound demonstrated significantly improved skin permeation compared to existing products. The optimized patch achieved a flux rate of 18.29 ± 2.59 μg/cm²/h, effectively doubling the performance of the commercial product SELTOUCH® .
  • Skin Irritation Assessment : In vivo studies conducted on rabbit models evaluated the skin irritation potential of felbinac patches, revealing minimal irritation compared to control groups. This suggests a favorable safety profile for topical applications .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Felbinac ethyl and its metabolites in biological matrices?

A reverse-phase LC-MS/MS method using a Venusil® MP C18 column (100 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/5 mM ammonium acetate (80:20, pH 3.0) achieves rapid separation (<2 min) and high sensitivity (LLOQ: 5 ng/mL). Liquid-liquid extraction with ethyl ether-dichloromethane (60:40 v/v) minimizes matrix effects in plasma, bile, and tissues . Validation parameters include intra-/inter-day precision (RSD ≤7.3%) and accuracy (RE: 2.1–7.4%).

Q. How can researchers confirm the structural identity of synthesized this compound?

Use a combination of ¹H/¹³C NMR (e.g., δ 3.63 ppm for the ethyl ester proton in DMSO) and melting point analysis (literature MP: 164–165°C). Cross-validate with IR spectroscopy for ester carbonyl stretching (~1740 cm⁻¹) and HPLC purity checks (>98%) . For novel derivatives, high-resolution mass spectrometry (HRMS) is essential to confirm molecular formulas.

Q. What are the critical parameters for optimizing this compound synthesis via Ullmann coupling?

Key factors include catalyst loading (e.g., CuCl at 0.0005 equiv.), ligand selection (e.g., L7 at 0.04 equiv.), and reaction temperature (80°C). Post-reaction decarboxylation with NaOH (6 equiv.) at 80°C for 1 h ensures complete conversion to Felbinac, followed by recrystallization from ethyl acetate (yield: 78%) .

II. Advanced Research Questions

Q. How should researchers address discrepancies in rheological properties of this compound formulations?

Apply Box-Behnken experimental design to analyze interactions between variables (e.g., polymer concentration [X1], plasticizer [X2], and drug loading [X3]). For example, a design with 15 runs (S1–S15) revealed that Y1 (viscosity) and Y2 (adhesive strength) are nonlinearly influenced by X2 (p<0.05). Use ANOVA to resolve contradictory data and identify optimal formulation windows .

Q. What strategies improve the aqueous solubility of this compound for preclinical studies?

Deep eutectic solvents (DES) with choline chloride and urea (1:2 molar ratio) enhance solubility via hydrogen bonding. Machine learning models (e.g., COSMO-RS descriptors) predict solubility trends in DES-water mixtures, achieving <10% error for structurally related NSAIDs . Validate predictions with phase-solubility diagrams and dissolution testing.

Q. How can metabolic pathways of this compound be elucidated in rodent models?

Conduct mass balance studies using ¹⁴C-labeled this compound. Collect excreta (urine/feces) and tissues post-IV/oral administration. LC-MS/MS metabolite profiling (e.g., m/z transitions for ester hydrolysis products) identifies phase I/II metabolites. Compare pharmacokinetic parameters (AUC, Cmax) between free acid and ethyl ester forms to assess hydrolysis rates .

Q. What ethical and methodological considerations apply to this compound toxicity studies?

  • Ethical : Adhere to 3R principles (Replacement, Reduction, Refinement) for animal use. Obtain REB approval for dosing protocols (e.g., LD50 = 164 mg/kg in rodents ).
  • Methodological : Include positive controls (e.g., known hepatotoxins) and histopathological endpoints. Use OECD Test Guideline 407 for subacute toxicity, with sample sizes justified by power analysis .

Q. III. Experimental Design & Data Analysis

Q. How to statistically validate the reproducibility of this compound synthesis?

Implement a nested ANOVA design with three batches (n=5 per batch). Evaluate critical quality attributes (CQAs): yield, purity (HPLC), and residual solvents. Acceptability criteria: RSD ≤5% for intra-batch, ≤8% inter-batch. For chiral purity, use chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What experimental controls are mandatory in this compound formulation stability studies?

  • Forced degradation : Expose to 40°C/75% RH (ICH Q1A), UV light (ICH Q1B), and acidic/alkaline hydrolysis.
  • Negative controls : Placebo formulations (without API) to distinguish drug-related degradation from excipient interactions.
  • Reference standards : USP this compound and major degradation products (e.g., 4-acetyl biphenyl ) .

類似化合物との比較

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Key Functional Groups Solubility Profile
Felbinac ethyl 14062-23-8 C₁₆H₁₆O₂ Biphenyl, ethyl ester Likely lipophilic (inferred from ester structure)
Felbinac 5728-52-9 C₁₄H₁₂O₂ Biphenyl, carboxylic acid Poor water solubility; requires TDDS
Ethyl phenylacetate 101-97-3 C₁₀H₁₂O₂ Phenyl, ethyl ester Lipophilic (ester form)
Ibuprofen 15687-27-1 C₁₃H₁₈O₂ Isobutylphenyl, propanoic acid Moderate water solubility (0.21 mg/mL)
Naproxen 22204-53-1 C₁₄H₁₄O₃ Methoxynaphthyl, propanoic acid Poor water solubility (0.02 mg/mL)
  • Felbinac vs. This compound: Felbinac’s carboxylic acid group confers poor water solubility, necessitating transdermal delivery systems (TDDS) for effective administration .
  • Ethyl Phenylacetate : A simpler aryl ester lacking the biphenyl group. While structurally analogous, its pharmacological activity is distinct, primarily serving as a flavoring agent rather than an NSAID.

Pharmacological Activity and Metabolism

  • Anti-Inflammatory Efficacy : Felbinac inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Its ethyl ester may act as a prodrug, improving absorption before enzymatic hydrolysis to felbinac . Comparatively, ibuprofen and naproxen exhibit similar COX inhibition but differ in pharmacokinetics; naproxen’s longer half-life allows once-daily dosing .
  • Cytotoxicity : Felbinac shows anti-proliferative effects in cancer cell lines (e.g., HeLa cells, IC₅₀: 62.20–185.55 μM/L), with minimal toxicity to healthy cells (IC₅₀ >300 μM/L) . This compound’s activity remains unstudied but may depend on metabolic activation.

Table 2: Acute Toxicity Comparison

Compound Model Organism LD₅₀/MTD Key Findings
Felbinac Trometamol Mice/Dogs MTD: 900 mg/kg (mice) Safer than ethyl phenylacetate
Ethyl Phenylacetate Mice LD₅₀: 337 mg/kg (male) Higher toxicity vs. felbinac salts
Felbinac (parent drug) Zebrafish Dose-dependent absorption Effective transdermal delivery
  • Felbinac Trometamol (a water-soluble salt) demonstrates superior safety (MTD: 900 mg/kg in mice) compared to ethyl phenylacetate (LD₅₀: 337 mg/kg), highlighting the impact of chemical modifications on toxicity .

特性

IUPAC Name

ethyl 2-(4-phenylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJLSILDPVHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046160
Record name Felbinac ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-23-8
Record name Ethyl [1,1′-biphenyl]-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14062-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Felbinac ethyl [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Felbinac ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FELBINAC ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978ZPS989U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of (4′-biphenyl)acetate acid (6.4 g) in 60 ml of ethanol is added with 1.1 g of para-toluensulfonic acid, then the reaction mixture is refluxed for 4 hours 30 minutes. The solvent is evaporated off, the residue is dissolved in diethyl ether and the resulting organic phase is washed three times with a saturated aqueous solution of sodium hydrogencarbonate and once with brine. The organic phase is then dried over sodium sulfate and the solvent is evaporated off to give 7.1 g of the product as a yellow oil.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of (4′-biphenyl)acetic acid (6.4 g) in 60 ml of ethanol is added with 1.1 g of para-toluensulfonic acid, then the reaction mixture is refluxed for 4 hours 30 minutes. The solvent is evaporated off, the residue is dissolved in diethyl ether and the resulting organic phase is washed three times with a saturated aqueous solution of sodium hydrogencarbonate and once with brine. The organic phase is then dried over sodium sulfate and the solvent is evaporated off to give 7.1 g of the product as a yellow oil.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。